

An In-depth Technical Guide to (R)-(+)-1-Phenyl-1-propanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(+)-1-Phenyl-1-propanol

Cat. No.: B144640

[Get Quote](#)

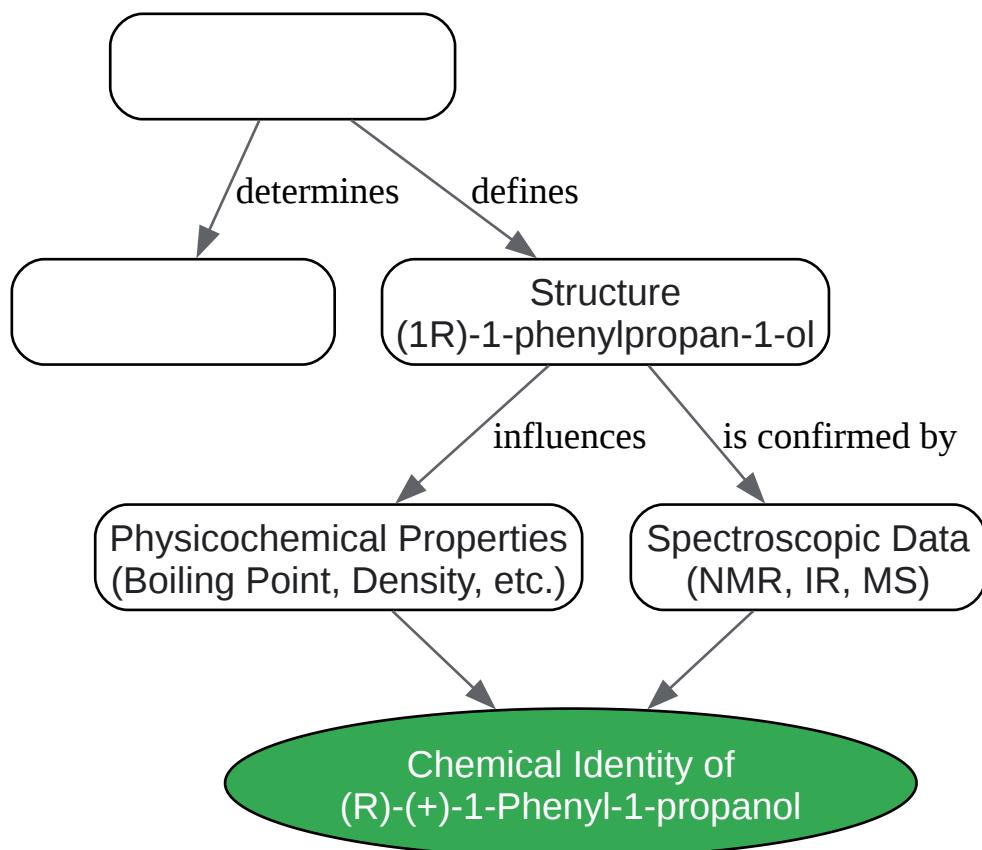
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **(R)-(+)-1-Phenyl-1-propanol**, a critical chiral building block in synthetic organic chemistry and drug development.

Core Molecular Data

(R)-(+)-1-Phenyl-1-propanol is a chiral aromatic alcohol. Its fundamental molecular properties are summarized below.

Parameter	Value	Reference
Molecular Formula	C ₉ H ₁₂ O	[1][2][3][4][5]
Molecular Weight	136.19 g/mol	[1][2][3][5]
CAS Registry Number	1565-74-8	[1][2][5]
IUPAC Name	(1R)-1-phenylpropan-1-ol	[3]


Physicochemical Properties

A summary of key physical and chemical properties is provided in the table below, offering a snapshot of the compound's characteristics relevant to experimental design and execution.

Property	Value
Appearance	Colorless to pale yellow liquid
Purity	≥ 99%
Boiling Point	219 °C
Density	0.993 g/cm ³
Refractive Index	1.521
Optical Purity	≥ 99% ee
Solubility	Soluble in methanol, ethanol, and other organic solvents.

Logical Relationship of Properties

The following diagram illustrates the relationship between the fundamental properties and the identity of **(R)-(+)-1-Phenyl-1-propanol**.

[Click to download full resolution via product page](#)

Core Properties of **(R)-(+)-1-Phenyl-1-propanol**

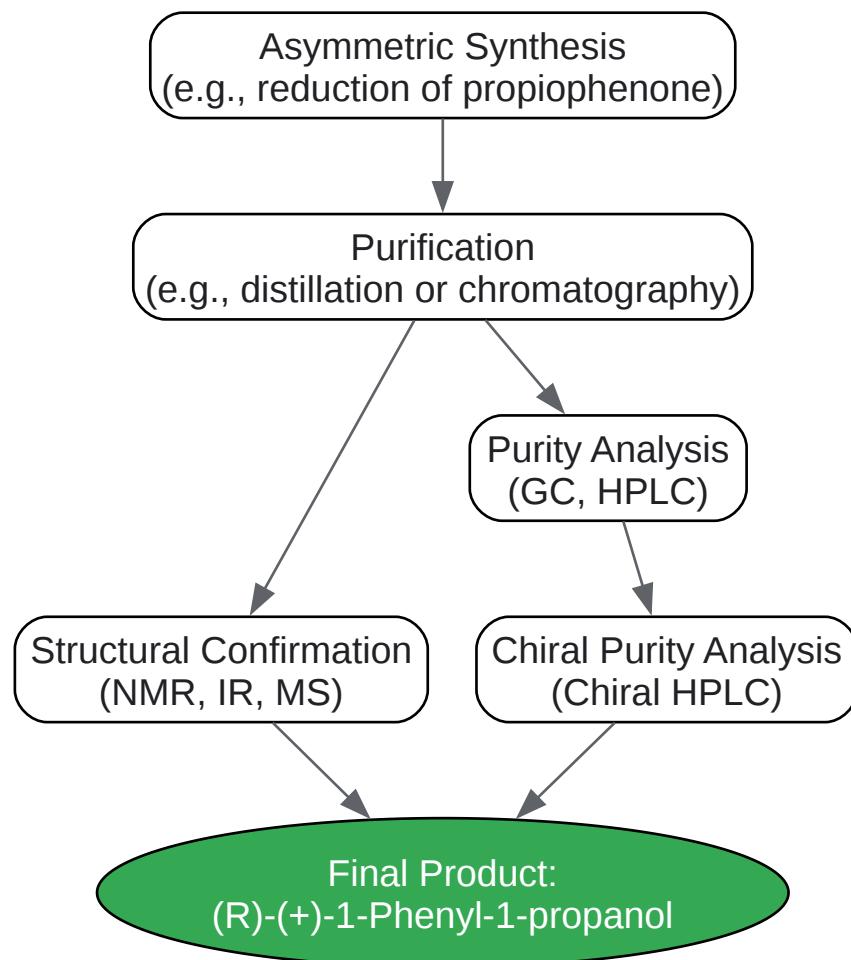
Experimental Protocols

4.1. Determination of Enantiomeric Excess via Chiral HPLC

The enantiomeric purity of **(R)-(+)-1-Phenyl-1-propanol** is a critical parameter. A standard method for its determination is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

- Column: Chiralcel OD-H or equivalent chiral column.
- Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may be optimized for better separation.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: A dilute solution of the compound in the mobile phase.
- Expected Outcome: The two enantiomers, **(R)-(+)-1-Phenyl-1-propanol** and **(S)-(-)-1-Phenyl-1-propanol**, will exhibit different retention times, allowing for their quantification and the calculation of the enantiomeric excess.

4.2. Structural Elucidation via NMR Spectroscopy


Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the chemical structure.

- ^1H NMR (in CDCl_3):
 - δ 7.20-7.40 (m, 5H): Aromatic protons of the phenyl group.
 - δ 4.59 (t, 1H): Methine proton (CH-OH).
 - δ 2.45 (br s, 1H): Hydroxyl proton (OH).

- δ 1.70-1.90 (m, 2H): Methylene protons (CH_2).
- δ 0.90 (t, 3H): Methyl protons (CH_3).
- ^{13}C NMR (in CDCl_3):
 - δ 144.9, 128.4, 127.3, 126.0: Aromatic carbons.
 - δ 76.2: Methine carbon (CH-OH).
 - δ 31.9: Methylene carbon (CH_2).
 - δ 10.1: Methyl carbon (CH_3).

Experimental Workflow

The general workflow for the synthesis and analysis of **(R)-(+)-1-Phenyl-1-propanol** is depicted below.

[Click to download full resolution via product page](#)

Synthesis and Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. (R)-(+)-1-Phenyl-1-propanol [webbook.nist.gov]
- 3. (R)-(+)-1-Phenyl-1-propanol | C9H12O | CID 640199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(+)-1-phenyl-1-propanol [stenutz.eu]
- 5. (R)-(+)-1-Phenyl-1-propanol, 99% | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-(+)-1-Phenyl-1-propanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144640#r-1-phenyl-1-propanol-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com